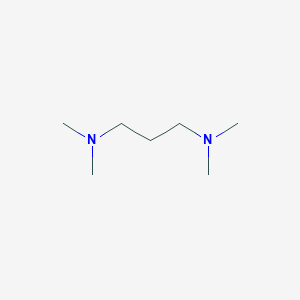

N,N,N',N'-Tetramethyl-1,3-propanediamine

Description

- As a catalyst for the Baylis-Hillman reaction of cycloalkenones.

- In the preparation of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process.

- As a ligand (L) for the preparation of dinuclear μ -carbonato-dicopper(II) species.

Properties

IUPAC Name |

N,N,N',N'-tetramethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-8(2)6-5-7-9(3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQSHEKGGUOYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047469 | |

| Record name | N,N,N',N'-Tetramethyltrimethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | N,N,N',N'-Tetramethyl-1,3-propanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21206 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-95-2 | |

| Record name | Tetramethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis((dimethylamino)methyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1,N1,N3,N3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetramethyltrimethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethyltrimethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-DIAMINOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73B9I6HN5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N,N',N'-Tetramethyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) is a versatile aliphatic diamine that serves as a crucial building block and catalyst in a multitude of chemical transformations. Its unique structural and electronic properties make it a valuable reagent in organic synthesis, polymer chemistry, and potentially in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical and physical properties of TMPDA, detailed experimental protocols, and an exploration of its applications, with a particular focus on its relevance to researchers and professionals in the field of drug development.

Chemical and Physical Properties

N,N,N',N'-Tetramethyl-1,3-propanediamine is a colorless to light yellow liquid with a characteristic amine odor. Its fundamental properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₈N₂ |

| Molecular Weight | 130.23 g/mol |

| CAS Number | 110-95-2 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 145-146 °C |

| Melting Point | -70 °C |

| Density | 0.779 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.4234 |

| Flash Point | 31 °C |

| Solubility | Soluble in water and various organic solvents.[1] |

Table 2: Chemical Reactivity and Stability

| Property | Description |

| Stability | Stable under normal temperatures and pressures. |

| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide. |

| Hazardous Decomposition Products | Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides. |

| Reactivity | The two tertiary amine groups confer both nucleophilic and basic properties, allowing it to participate in a wide range of organic reactions. It can act as a bidentate ligand for metal ions and as an effective catalyst. |

Experimental Protocols

Laboratory Synthesis of N,N,N',N'-Tetramethyl-1,3-propanediamine

While several industrial-scale syntheses are patented, a common laboratory preparation involves the reductive amination of a suitable precursor. The following is a representative protocol based on established chemical principles.

Materials:

-

1,3-Propanediol

-

Dimethylamine (40% aqueous solution)

-

Hydrogen gas

-

Cu-Co-Ni/Al₂O₃ catalyst

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reaction under pressure, distillation, and extraction

-

High-pressure autoclave/reactor

Procedure:

-

Reaction Setup: In a high-pressure autoclave, combine 1,3-propanediol and the Cu-Co-Ni/Al₂O₃ catalyst.

-

Addition of Reagents: Introduce an excess of 40% aqueous dimethylamine solution into the autoclave.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 15-20 MPa) and heat to a temperature of 200-300 °C with stirring.

-

Reaction Monitoring: Maintain the reaction under these conditions for a set period, monitoring the pressure to gauge hydrogen uptake.

-

Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture to remove the catalyst. The filtrate is then subjected to distillation to separate the product from water and any unreacted starting materials. The fraction corresponding to the boiling point of N,N,N',N'-Tetramethyl-1,3-propanediamine (145-146 °C) is collected.

-

Drying: Dry the collected fraction over anhydrous sodium sulfate and filter to obtain the pure product.

Role in Organic Synthesis: The Baylis-Hillman Reaction

N,N,N',N'-Tetramethyl-1,3-propanediamine can function as an effective catalyst in the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene. The diamine acts as a nucleophilic catalyst, initiating the reaction sequence.

Catalytic Cycle of the Baylis-Hillman Reaction

Caption: Catalytic cycle of the Baylis-Hillman reaction catalyzed by TMPDA.

Applications in Drug Development and Medicinal Chemistry

While not a direct therapeutic agent itself, N,N,N',N'-Tetramethyl-1,3-propanediamine's utility in organic synthesis makes it a relevant compound for drug development professionals. Its role often lies in the construction of complex molecular scaffolds that are precursors to or components of biologically active molecules.

One notable example is its potential application in the synthesis of Nadifloxacin , a broad-spectrum fluoroquinolone antibiotic. The synthesis of such complex heterocyclic systems often requires versatile reagents and catalysts to facilitate key bond-forming reactions, a role that TMPDA and similar amines can fulfill.[2] By enabling the efficient construction of the core structures of such drugs, TMPDA can play an indirect but significant role in the pharmaceutical industry.

Furthermore, its ability to act as a ligand for metal complexes and a monomer in polymerization reactions opens avenues for its use in the development of drug delivery systems and functional biomaterials.

Safety and Handling

N,N,N',N'-Tetramethyl-1,3-propanediamine is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and can cause skin irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

N,N,N',N'-Tetramethyl-1,3-propanediamine is a diamine with a rich chemical profile that makes it a valuable tool for synthetic chemists. Its utility as a catalyst, particularly in reactions like the Baylis-Hillman, and its role as a building block for more complex molecules, underscores its importance in both academic research and industrial applications, including the synthesis of pharmaceutical compounds. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in the laboratory.

References

N,N,N',N'-Tetramethyl-1,3-propanediamine CAS number 110-95-2

An In-depth Technical Guide to N,N,N',N'-Tetramethyl-1,3-propanediamine (CAS: 110-95-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA), CAS number 110-95-2, is a versatile acyclic tertiary amine.[1] It is a colorless to pale yellow liquid characterized by a strong amine odor and solubility in water and various organic solvents.[2] Its unique structure, featuring a propane backbone with two tertiary dimethylamino groups, makes it a valuable compound in numerous chemical applications. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for a technical audience.

Physicochemical Properties

TMPDA's physical and chemical characteristics are fundamental to its utility in synthesis and catalysis. It acts as a strong organic base and its properties have been well-characterized.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₈N₂ | [1][4] |

| Molecular Weight | 130.23 g/mol | [3][5][6] |

| Appearance | Clear, colorless to light yellow liquid | [2][4][7][8] |

| Melting Point | -70 °C | [3][7] |

| Boiling Point | 145 - 146 °C (at 760 mmHg) | [1][7][9] |

| Density | 0.779 g/mL (at 25 °C) | [1][3][9] |

| Refractive Index (n20/D) | 1.4234 | [1][9] |

| Flash Point | 31 °C (87.8 °F) - Equilibrium method | |

| Vapor Pressure | 760 mmHg (at 145 °C) | [9] |

| Vapor Density | 4.49 | [7] |

| pKa | 9.88 ± 0.28 (Predicted) | [1] |

| LogP | 0.36 | [1] |

| Solubility | Soluble in water and various organic solvents | [2] |

Synthesis Protocols

TMPDA can be synthesized through several methods. A common industrial approach involves the continuous catalytic amination of 1,3-propanediol.

Experimental Protocol: Catalytic Amination of 1,3-Propanediol

This method facilitates a continuous, closed-loop production process suitable for industrial scale-up.[10]

-

Raw Materials : 1,3-propanediol and dimethylamine are used as the primary reactants.[10]

-

Catalyst : A Cu-Co-Ni/Al₂O₃ catalyst is employed in a fixed-bed reactor.[10]

-

Process Flow :

-

1,3-propanediol and dimethylamine are pumped into a preheater.

-

The mixture is combined with hydrogen gas and heated until vaporized.[10]

-

The gaseous mixture is passed through the fixed-bed reactor containing the Cu-Co-Ni/Al₂O₃ catalyst.

-

The reaction is maintained at a pressure of 15–20 MPa and a temperature of 200–300 °C.[10]

-

-

Purification :

-

The product stream is condensed and cooled.

-

Gas-liquid separation is performed.

-

N,N,N',N'-tetramethyl-1,3-propanediamine is isolated as the final product.

-

Unreacted 1,3-propanediol and the intermediate 3-dimethylaminopropanol are separated and recycled back into the feed system.[10]

-

Applications in Research and Development

TMPDA's utility stems from its basicity and its ability to act as a bidentate ligand. It is widely used as a catalyst, reagent, and building block.[2][11]

Catalyst

-

Polyurethane Foams : It serves as a catalyst in the production of polyurethanes.[1][8]

-

Epoxy Resins : It is employed as a hardener for epoxy resins.[1][8]

-

Baylis-Hillman Reaction : TMPDA is an effective catalyst for the Baylis-Hillman reaction, particularly with cycloalkenones. It is believed to accelerate the reaction by stabilizing the key zwitterionic intermediate through ion-dipole interactions.[9][12]

Synthesis Reagent and Building Block

-

Quaternary Ammonium Salts : It is a precursor in the preparation of various quaternary ammonium salts.[2]

-

Cyanine Dyes : Used in the bisquaternization process for preparing homodimeric asymmetric monomethine cyanine dyes, which can serve as noncovalent nucleic acid labels.[9][12]

-

Metal-Organic Frameworks (MOFs) : Incorporated as a key component in the design of MOFs, influencing host-guest charge transfer phenomena within the framework's nanopores.[12]

-

Pharmaceutical Intermediates : Serves as an intermediate for various products, including corrosion inhibitors, textile auxiliaries, and potentially in the synthesis of active pharmaceutical ingredients (APIs) like Nadifloxacin.[1][3][8]

Other Applications

-

CO₂ Capture : Aqueous solutions of TMPDA have demonstrated the ability to absorb CO₂.[1][8]

-

Ligand Chemistry : It acts as a bidentate ligand (L) for the preparation of dinuclear metal species, such as μ-carbonato-dicopper(II) complexes.[1][12]

-

Responsive Materials : Used in creating CO₂-switchable microemulsions based on pseudogemini surfactants.[12]

Safety and Handling

TMPDA is a hazardous chemical that requires strict safety protocols. It is flammable, corrosive, and toxic upon contact, inhalation, or ingestion.[7][13]

Hazard Identification

| Hazard Class | GHS Classification | Source(s) |

| Flammability | Flammable liquid and vapor (Category 3) | [5][7] |

| Acute Toxicity | Harmful if swallowed (Category 4) | [5][7] |

| Toxic in contact with skin (Category 3) | [5][7] | |

| Toxic/Fatal if inhaled (Category 3) | [5][7] | |

| Corrosion/Irritation | Causes severe skin burns and eye damage (Category 1) | [5][7] |

| Specific Target Organ Toxicity (STOT) | May cause respiratory irritation (Single Exposure) | [7] |

Handling and Storage

-

Ventilation : Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles or face shield).[4][7][13] A respirator may be required based on workplace conditions.[4]

-

Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[4][7][13]

-

Storage : Store locked up in a cool, dry, well-ventilated place designated as a flammables area. Keep containers tightly closed and store under a nitrogen atmosphere.[4][7]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[1][4]

First Aid Measures

-

Inhalation : Remove the victim to fresh air immediately. Get medical aid immediately. Do not use mouth-to-mouth resuscitation.[4][13]

-

Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical aid immediately.[4]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4]

-

Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Get medical aid immediately.[4]

Conclusion

N,N,N',N'-Tetramethyl-1,3-propanediamine is a fine chemical with significant utility in both industrial and academic settings. Its role as a catalyst, particularly in polymer chemistry and specialized organic reactions like the Baylis-Hillman, is well-established. Furthermore, its application as a versatile building block for complex molecules, from dyes to metal-organic frameworks, highlights its importance for materials science and synthetic chemistry. Professionals in drug development may also find it valuable as a key intermediate. Due to its hazardous nature, adherence to stringent safety and handling protocols is mandatory to ensure its safe and effective use.

References

- 1. Tetramethyl-1,3-diaminopropane | 110-95-2 [chemicalbook.com]

- 2. CAS 110-95-2: N,N,N',N'-Tetramethyl-1,3-propanediamine [cymitquimica.com]

- 3. N,n,n,n-tetramethyl-1,3-propanediamine | 110-95-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. N,N,N',N'-Tetramethyl-1,3-propanediamine(110-95-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. N,N,N',N'-Tetramethyl-1,3-diaminopropane | C7H18N2 | CID 8084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. 110-95-2 | CAS DataBase [m.chemicalbook.com]

- 9. N , N , N ′,N′-四甲基-1,3-丙二胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine - Google Patents [patents.google.com]

- 11. products.basf.com [products.basf.com]

- 12. N,N,N ,N -Tetramethyl-1,3-propanediamine = 99 110-95-2 [sigmaaldrich.com]

- 13. N,N,N',N'-Tetramethyl-1,3-diaminopropane | 110-95-2 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Structure and Bonding of N,N,N',N'-Tetramethyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) is a versatile diamine with significant applications in organic synthesis and materials science. A thorough understanding of its structural and bonding characteristics is crucial for its effective utilization. This guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical and spectroscopic properties of TMPDA, supported by available experimental and computational data.

Introduction

N,N,N',N'-Tetramethyl-1,3-propanediamine, also known by its acronym TMPDA and various synonyms such as 1,3-Bis(dimethylamino)propane, is a tertiary amine featuring a propane backbone with dimethylamino groups at the 1 and 3 positions.[1][2] Its chemical structure imparts unique properties, including strong basicity and bidentate ligand capabilities, making it a valuable reagent and building block in diverse chemical applications. This document outlines the fundamental aspects of its structure and bonding, providing a technical resource for professionals in research and development.

Molecular Structure and Conformation

The structural integrity of N,N,N',N'-Tetramethyl-1,3-propanediamine is defined by its chemical formula, C7H18N2, and its IUPAC name, N,N,N',N'-tetramethylpropane-1,3-diamine.[1][2] The molecule consists of a flexible three-carbon chain connecting two tertiary amine functionalities.

Bonding and Hybridization

The nitrogen atoms in TMPDA are sp3 hybridized, each forming three sigma bonds (two to methyl groups and one to a propyl carbon) and retaining one lone pair of electrons. This hybridization results in a trigonal pyramidal geometry around each nitrogen atom. The carbon atoms of the methyl and propyl groups are also sp3 hybridized, leading to a tetrahedral geometry around each. The C-N, C-C, and C-H bonds are all sigma bonds, allowing for free rotation, which gives rise to various possible conformations of the molecule.

Conformational Analysis

Spectroscopic Properties and Characterization

The structure of N,N,N',N'-Tetramethyl-1,3-propanediamine has been elucidated and confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the connectivity and chemical environment of the atoms in TMPDA.

Experimental Protocol:

-

Sample Preparation: A dilute solution of N,N,N',N'-Tetramethyl-1,3-propanediamine is prepared in a deuterated solvent, typically chloroform-d (CDCl3).

-

Instrumentation: 1H and 13C NMR spectra are recorded on a standard NMR spectrometer (e.g., Varian A-60 or equivalent).[2][4]

-

Data Acquisition: Spectra are acquired at room temperature, and chemical shifts are referenced to tetramethylsilane (TMS).

¹H NMR Data: The ¹H NMR spectrum of TMPDA is characterized by three distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.2 | s | 12H | N-CH ₃ |

| ~2.3 | t | 4H | N-CH ₂- |

| ~1.6 | p | 2H | -CH₂-CH ₂-CH₂- |

| s = singlet, t = triplet, p = pentet |

¹³C NMR Data: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~57.5 | C H₂-N |

| ~45.5 | N-C H₃ |

| ~29.0 | -CH₂-C H₂-CH₂- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of TMPDA.

Experimental Protocol:

-

Ionization Method: Electron Ionization (EI) is a common method used for the analysis of TMPDA.[2][5]

-

Instrumentation: A variety of mass spectrometers can be used, such as a Hitachi RMU-6M.[2]

-

Data Acquisition: The mass spectrum is obtained by bombarding the sample with high-energy electrons (typically 70 eV), leading to ionization and fragmentation.

The mass spectrum of N,N,N',N'-Tetramethyl-1,3-propanediamine shows a molecular ion peak ([M]⁺) at m/z 130, confirming its molecular weight. The fragmentation pattern is dominated by the cleavage of C-C and C-N bonds, leading to characteristic fragment ions. The base peak is typically observed at m/z 58, corresponding to the [CH2=N(CH3)2]⁺ ion, which is a stable iminium cation formed through alpha-cleavage. Other significant fragments are observed at m/z 71, 85, and 115.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of N,N,N',N'-Tetramethyl-1,3-propanediamine exhibits characteristic absorption bands for C-H and C-N bonds.

Experimental Protocol:

-

Sample Preparation: The spectrum can be obtained from a neat liquid sample placed between salt plates (e.g., NaCl or KBr) or as a vapor phase spectrum.[6][7]

-

Instrumentation: A standard FTIR spectrometer is used.

Key IR Absorptions: While a detailed peak assignment requires further analysis, the spectrum is expected to show strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region, characteristic of the methyl and methylene groups. C-N stretching vibrations are typically observed in the 1000-1250 cm⁻¹ region. The absence of N-H stretching bands around 3300-3500 cm⁻¹ confirms the tertiary nature of the amine groups.

Physicochemical Properties

A summary of the key physicochemical properties of N,N,N',N'-Tetramethyl-1,3-propanediamine is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₈N₂ | [1][2] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| CAS Number | 110-95-2 | [1] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Boiling Point | 145-146 °C | [8] |

| Density | 0.779 g/mL at 25 °C | [8] |

| Refractive Index (n²⁰/D) | 1.4220-1.4250 | [8] |

Synthesis

N,N,N',N'-Tetramethyl-1,3-propanediamine can be synthesized through various methods. An industrial-scale preparation involves the reaction of 1,3-propanediol with dimethylamine in the presence of a Cu-Co-Ni/Al₂O₃ catalyst under high pressure and temperature.[1]

Experimental Workflow for Industrial Synthesis:

Caption: Industrial synthesis workflow for N,N,N',N'-Tetramethyl-1,3-propanediamine.

A common laboratory-scale synthesis involves the reductive amination of 1,3-propanedial or a suitable precursor with dimethylamine, or the alkylation of 1,3-diaminopropane with a methylating agent.

Conclusion

This technical guide has provided a detailed overview of the structure and bonding of N,N,N',N'-Tetramethyl-1,3-propanediamine. The molecule's key features, including its sp3 hybridized nitrogen and carbon atoms, conformational flexibility, and characteristic spectroscopic signatures, have been presented. The compiled data serves as a valuable resource for scientists and researchers, facilitating a deeper understanding of this important chemical compound and its applications in various fields of chemical science. Further crystallographic and computational studies would provide more precise data on its solid-state structure and conformational preferences.

References

- 1. CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine - Google Patents [patents.google.com]

- 2. N,N,N',N'-Tetramethyl-1,3-diaminopropane | C7H18N2 | CID 8084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System [mdpi.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 1,3-Propanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 1,3-Propanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 8. N,N,N',N'-Tetramethyl-1,3-propanediamine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

N,N,N',N'-Tetramethyl-1,3-propanediamine: A Technical Guide to its Catalytic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA), a sterically hindered tertiary diamine, has emerged as a versatile and potent catalyst in various organic transformations critical to research and development, including drug discovery. Its unique structural and electronic properties enable it to effectively catalyze a range of reactions, from carbon-carbon bond formation to polymerization. This technical guide provides an in-depth exploration of the core catalytic mechanisms of TMPDA, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in the laboratory.

Core Catalytic Applications of TMPDA

TMPDA's catalytic activity is primarily attributed to the nucleophilic nature of its two tertiary amine groups. The three-carbon spacer between the nitrogen atoms allows for conformational flexibility and cooperative effects. This guide will focus on three key areas of TMPDA's catalytic action:

-

The Baylis-Hillman Reaction: A powerful carbon-carbon bond-forming reaction.

-

Polyurethane Foam Formation: Acting as a crucial catalyst in the polymerization process.

-

Ligand in Transition Metal Catalysis: Modulating the activity and selectivity of metal centers.

Mechanism of Action in the Baylis-Hillman Reaction

The Baylis-Hillman reaction is a three-component coupling of an aldehyde, an activated alkene, and a nucleophilic catalyst, typically a tertiary amine or phosphine. TMPDA serves as an effective catalyst, particularly in reactions involving cycloalkenones[1]. The generally accepted mechanism proceeds through a series of nucleophilic addition and elimination steps.

The catalytic cycle begins with the nucleophilic attack of one of the tertiary amine groups of TMPDA on the β-position of the activated alkene. This Michael-type addition forms a zwitterionic enolate intermediate. This intermediate is stabilized by the delocalization of the negative charge. The flexible propane chain of TMPDA may play a role in stabilizing this intermediate through ion-dipole interactions[1].

The nucleophilic α-carbon of the enolate then attacks the electrophilic carbonyl carbon of the aldehyde in an aldol-type addition. This step forms a new carbon-carbon bond and generates a second zwitterionic intermediate. Subsequent proton transfer and elimination of the TMPDA catalyst regenerate the catalyst and yield the final α-methylene-β-hydroxy product.

Mandatory Visualization: Baylis-Hillman Reaction Mechanism

Quantitative Data

Experimental Protocol: Representative Baylis-Hillman Reaction

Disclaimer: The following is a representative experimental protocol adapted for the use of a tertiary amine catalyst like TMPDA in a Baylis-Hillman reaction. Researchers should optimize conditions for their specific substrates.

Materials:

-

Aldehyde (1.0 mmol)

-

Activated alkene (e.g., methyl acrylate) (1.2 mmol)

-

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) (0.2 mmol, 20 mol%)

-

Solvent (e.g., THF, DMF, or solvent-free) (2 mL)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol).

-

If using a solvent, add the chosen solvent (2 mL) to the flask.

-

Add TMPDA (0.2 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or proton NMR spectroscopy. Reaction times can vary from several hours to several days.

-

Upon completion of the reaction (as indicated by the consumption of the limiting reagent), quench the reaction by adding 1 M HCl (5 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure Baylis-Hillman adduct.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action in Polyurethane Foam Catalysis

In the production of polyurethane foams, TMPDA acts as a highly effective catalyst, influencing both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions. Its performance is characterized by rapid reaction times, making it a valuable accelerator in foam formulations[2].

The catalytic mechanism of tertiary amines like TMPDA in polyurethane formation involves the activation of the isocyanate group. The lone pair of electrons on the nitrogen atom of TMPDA interacts with the electrophilic carbon of the isocyanate group, increasing its reactivity towards nucleophiles such as the hydroxyl groups of polyols or water. This interaction lowers the activation energy of the reaction, leading to a faster rate of urethane and urea formation.

The dual functionality of TMPDA, with its two accessible nitrogen centers, allows it to efficiently catalyze both the gelling and blowing reactions, providing a balanced foam rise and cure profile[3].

Mandatory Visualization: Polyurethane Foam Catalysis Workflow

Data Presentation: Performance of TMPDA in Flexible Polyurethane Foam

The following table summarizes the performance of N,N,N',N'-Tetramethyl-1,3-propanediamine (referred to as TMEDA-3 in the source) in a standard flexible slabstock polyurethane foam formulation and compares it with other common amine catalysts.

| Catalyst | Use Level (phr) | Cream Time (s) | Rise Time (s) | Gel Time (s) |

| TMPDA (TMEDA-3) | 0.2 | 12 | 110 | 45 |

| DABCO 33-LV | 0.3 | 15 | 125 | 60 |

| DMCHA | 0.4 | 18 | 140 | 75 |

| BDMAEE | 0.25 | 14 | 120 | 55 |

Source: Adapted from Amine Catalysts, 2025.[2] phr = parts per hundred resin

Experimental Protocol: Representative Polyurethane Foam Synthesis

Disclaimer: The following is a representative experimental protocol for the synthesis of a flexible polyurethane foam using TMPDA. Formulations should be adjusted based on the specific polyol, isocyanate, and desired foam properties. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Polyether polyol (e.g., OH value ~56 mg KOH/g) (100 parts by weight)

-

Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI) (Index 105-110)

-

Deionized water (4.5 parts by weight)

-

Silicone surfactant (1.0 part by weight)

-

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) (0.1-0.5 parts by weight)

-

Stannous octoate (optional co-catalyst)

-

Paper cup (e.g., 32 oz) and mechanical stirrer with a high-speed mixing blade

Procedure:

-

In a paper cup, accurately weigh the polyol, deionized water, and silicone surfactant.

-

Add the desired amount of TMPDA catalyst to the mixture.

-

Mix the components thoroughly for 30 seconds at high speed (e.g., 2000 RPM) to ensure a homogeneous "B-side".

-

Add the calculated amount of isocyanate ("A-side") to the mixture to achieve the target isocyanate index.

-

Immediately mix the entire formulation at high speed for 5-10 seconds.

-

Quickly pour the reacting mixture into a mold or a larger container to allow for free rise.

-

Observe and record the cream time (start of foaming), rise time (end of foam expansion), and tack-free time (when the surface is no longer sticky).

-

Allow the foam to cure at room temperature for at least 24 hours before handling and characterization.

Role as a Ligand in Transition Metal Catalysis

TMPDA can act as a bidentate N-donor ligand, forming stable complexes with various transition metals. The two nitrogen atoms can coordinate to a metal center, creating a chelate ring. This coordination can modulate the electronic and steric properties of the metal, thereby influencing its catalytic activity, selectivity, and stability.

The formation of a metal-TMPDA complex involves the donation of the lone pair of electrons from the nitrogen atoms of TMPDA to the vacant orbitals of the metal ion. The stability and reactivity of the resulting complex depend on several factors, including the nature of the metal, its oxidation state, and the reaction conditions. These complexes can then be employed as catalysts in a variety of organic transformations.

Mandatory Visualization: Formation of a Metal-TMPDA Complex

Quantitative Data

Experimental Protocol: Representative Synthesis and Catalysis with a Cu-TMPDA Complex

Disclaimer: The following is a representative experimental protocol for the synthesis of a copper-TMPDA complex and its use in a model catalytic reaction. This is a generalized procedure, and specific conditions will need to be optimized for the desired transformation.

Part A: Synthesis of a Copper(II)-TMPDA Complex

Materials:

-

Copper(II) chloride (CuCl₂) (1.0 mmol)

-

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) (1.0 mmol)

-

Ethanol (20 mL)

-

Diethyl ether

Procedure:

-

Dissolve CuCl₂ (1.0 mmol) in ethanol (10 mL) in a round-bottom flask with stirring.

-

In a separate beaker, dissolve TMPDA (1.0 mmol) in ethanol (10 mL).

-

Slowly add the TMPDA solution to the stirring CuCl₂ solution. A color change and/or precipitation should be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

-

If no precipitate forms, slowly add diethyl ether to the solution to induce precipitation.

-

Dry the resulting solid complex under vacuum.

-

Characterize the complex using techniques such as FT-IR spectroscopy, elemental analysis, and X-ray crystallography if suitable crystals are obtained.

Part B: Catalytic Activity in a Model Reaction (e.g., an Atom Transfer Radical Polymerization - ATRP)

Materials:

-

Monomer (e.g., methyl methacrylate)

-

Initiator (e.g., ethyl α-bromoisobutyrate)

-

Synthesized Cu(II)-TMPDA complex

-

Reducing agent (e.g., ascorbic acid)

-

Solvent (e.g., anisole)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the monomer, initiator, and solvent.

-

Add the synthesized Cu(II)-TMPDA complex and the reducing agent.

-

Degas the reaction mixture by several freeze-pump-thaw cycles.

-

Place the flask in a thermostated oil bath at the desired reaction temperature.

-

Take samples at regular intervals to monitor the reaction progress by techniques such as ¹H NMR spectroscopy (to determine monomer conversion) and gel permeation chromatography (GPC) (to determine molecular weight and polydispersity of the polymer).

Conclusion

N,N,N',N'-Tetramethyl-1,3-propanediamine is a versatile and powerful catalyst with broad applications in organic synthesis and polymer chemistry. Its efficacy in the Baylis-Hillman reaction, polyurethane foam formation, and as a ligand in transition metal catalysis makes it a valuable tool for researchers and drug development professionals. This guide provides a foundational understanding of its catalytic mechanisms, supported by available data and representative experimental protocols, to encourage its further exploration and application in the development of novel chemical entities and materials. Further research into the quantitative aspects of TMPDA-catalyzed reactions will undoubtedly continue to expand its utility in the scientific community.

References

N,N,N',N'-Tetramethyl-1,3-propanediamine: A Comprehensive Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA), a versatile aliphatic diamine, has garnered significant attention in various fields of chemical research and industrial applications. Its unique structural features, characterized by two tertiary amine groups separated by a flexible three-carbon chain, impart a range of useful properties, including strong basicity, excellent chelating ability, and potent catalytic activity. This technical guide provides a comprehensive overview of TMPDA, encompassing its chemical and physical properties, synthesis, spectral data, and key applications, with a focus on detailed experimental methodologies and mechanistic insights.

Chemical and Physical Properties

N,N,N',N'-Tetramethyl-1,3-propanediamine is a colorless to light yellow liquid with a characteristic amine odor. It is soluble in water and miscible with alcohol.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₇H₁₈N₂ | [2][3] |

| Molecular Weight | 130.23 g/mol | [3] |

| CAS Number | 110-95-2 | [1][2][3] |

| Synonyms | 1,3-Bis(dimethylamino)propane, TMPDA, N,N,N',N'-Tetramethyltrimethylenediamine | [4] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 145-146 °C | [3] |

| Density | 0.779 g/mL at 25 °C | |

| Flash Point | 31 °C | [3] |

| Refractive Index | 1.4224 to 1.4244 | [3] |

| Melting Point | -70 °C | [3] |

Spectral Data

The structural characterization of TMPDA is supported by various spectroscopic techniques. A summary of its spectral data is provided in Table 2.

| Spectroscopic Data | Key Features and Observations | References |

| ¹H NMR | Spectral data available. | [5] |

| ¹³C NMR | Spectral data available. | [6] |

| FTIR | Infrared spectrum is available for confirmation of functional groups. | [7][8] |

| Mass Spectrometry | Mass spectrum (electron ionization) is available. | [4][9] |

Synthesis of N,N,N',N'-Tetramethyl-1,3-propanediamine

Several synthetic routes to N,N,N',N'-Tetramethyl-1,3-propanediamine have been reported. Two common laboratory and industrial scale methods are outlined below.

Synthesis from 1,3-Propanediol and Dimethylamine

A patented industrial process describes the synthesis of TMPDA from 1,3-propanediol and dimethylamine.[1]

Experimental Protocol:

-

1,3-propanediol and dimethylamine are continuously fed into a preheater and vaporized in the presence of hydrogen gas.

-

The gaseous mixture is then passed through a fixed-bed reactor containing a Cu-Co-Ni/Al₂O₃ catalyst.

-

The reaction is carried out at a temperature of 200-300 °C and a pressure of 15-20 MPa.

-

The product stream is cooled and condensed, followed by gas-liquid separation.

-

The crude product is then purified by distillation to yield N,N,N',N'-tetramethyl-1,3-propanediamine.

The workflow for this synthesis is depicted in the following diagram:

Caption: Industrial synthesis of TMPDA.

Synthesis from Acrylonitrile and Dimethylamine

Another common industrial method involves a two-step continuous process starting from dimethylamine and acrylonitrile.[10][11]

Experimental Protocol:

-

Step 1: Synthesis of N,N-dimethylaminopropionitrile (DMAPN): Dimethylamine and acrylonitrile are reacted in a fixed-bed reactor. Optimal conditions are reported to be 30 °C and 1.0 MPa, with a liquid hourly space velocity (LHSV) of 1.1-4 h⁻¹ and a 1:1 molar ratio of reactants, leading to a conversion and selectivity of over 99.5%.[10]

-

Step 2: Hydrogenation of DMAPN: The resulting DMAPN is then hydrogenated in a continuous process using a Raney-Ni catalyst.[10] Optimal conditions for this step are 70 °C, 6 MPa pressure, an LHSV of 0.3 h⁻¹, and in the presence of aqueous NaOH. This step also achieves a conversion and selectivity of over 99.5%.[10]

Applications of N,N,N',N'-Tetramethyl-1,3-propanediamine

TMPDA finds utility in a wide array of chemical transformations and material science applications.

Catalyst in Polyurethane Foam Production

TMPDA is a highly effective tertiary amine catalyst in the production of polyurethane foams.[12] It accelerates both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), leading to a balanced and controlled foam formation process.[13][14]

Catalytic Mechanism:

The catalytic action of tertiary amines like TMPDA in polyurethane formation is generally understood to proceed through two primary mechanisms:

-

Activation of the Isocyanate: The tertiary amine can form a complex with the isocyanate group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the polyol or water.[13]

-

Activation of the Hydroxyl Group: Alternatively, the amine can form a hydrogen bond with the hydroxyl group of the polyol or water, increasing its nucleophilicity.[13]

A simplified representation of the catalytic cycle is shown below:

Caption: Catalytic cycle of urethane formation.

Experimental Protocol for Polyurethane Foam Synthesis (Illustrative):

While specific industrial formulations are proprietary, a general laboratory-scale procedure for producing polyurethane foam is as follows:

-

In a suitable container, thoroughly mix the polyol, water, silicone surfactant, and the tertiary amine catalyst (TMPDA).

-

In a separate container, measure the required amount of isocyanate.

-

Rapidly add the isocyanate to the polyol mixture and stir vigorously for a short period (typically 5-10 seconds).

-

Pour the reacting mixture into a mold and allow it to expand and cure.

The exact ratios of the components will determine the properties of the final foam (e.g., density, rigidity). An industrial formulation might use 0.2 parts per hundred resin (phr) of TMPDA in combination with other catalysts like DABCO.[14]

Ligand in Coordination Chemistry

The two nitrogen atoms in TMPDA can act as a bidentate ligand, forming stable chelate complexes with various metal ions.[15] This property is utilized in the synthesis of novel coordination compounds with interesting structural and catalytic properties.

Experimental Protocol for the Synthesis of a Copper(II) Complex (General Procedure):

The following is a general procedure for the synthesis of a copper(II) complex with a diamine ligand, which can be adapted for TMPDA.

-

Dissolve the N,N,N',N'-tetramethyl-1,3-propanediamine ligand in a suitable solvent (e.g., ethanol or methanol).

-

In a separate flask, dissolve an equimolar amount of a copper(II) salt (e.g., copper(II) chloride or copper(II) nitrate) in the same solvent.

-

Slowly add the ligand solution to the metal salt solution with constant stirring.

-

The reaction mixture may be heated or stirred at room temperature for a specific period to ensure complete complex formation.

-

The resulting complex may precipitate out of the solution or can be isolated by slow evaporation of the solvent.

-

The solid complex is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Characterization of the complex can be carried out using techniques such as elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction.

The chelation of a metal ion by TMPDA can be visualized as follows:

Caption: Chelation of a metal ion by TMPDA.

Curing Agent for Epoxy Resins

TMPDA can be used as a curing agent or an accelerator for epoxy resins.[1] Tertiary amines promote the anionic polymerization of epoxy resins.

Curing Mechanism:

The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a zwitterion. This zwitterion then initiates a chain-growth polymerization by attacking other epoxy groups.

General Experimental Protocol for Epoxy Curing:

-

Ensure the epoxy resin (Part A) and the curing agent (Part B, which may contain TMPDA as a component or accelerator) are at room temperature.[16]

-

Accurately measure the recommended ratio of resin and hardener by volume or weight into a clean, dry mixing container.[17][18]

-

Mix the two components thoroughly for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.[17][19]

-

The mixed epoxy can then be applied to the desired surface or cast into a mold.

-

Allow the epoxy to cure at the recommended temperature and for the specified time. The curing process is exothermic.

Catalyst in the Baylis-Hillman Reaction

TMPDA has been reported as an effective catalyst for the Baylis-Hillman reaction, which is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene.

Safety and Handling

N,N,N',N'-Tetramethyl-1,3-propanediamine is a flammable liquid and vapor.[3] It is harmful if swallowed and toxic in contact with skin.[3] It can cause severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

N,N,N',N'-Tetramethyl-1,3-propanediamine is a valuable and versatile chemical with a broad range of applications in both academic research and industrial processes. Its utility as a catalyst in polyurethane formation and organic synthesis, as a ligand in coordination chemistry, and as a curing agent for epoxy resins highlights its importance. This guide has provided a detailed overview of its properties, synthesis, and applications, including illustrative experimental protocols and mechanistic diagrams, to serve as a valuable resource for professionals in the fields of chemistry and materials science. Further research into the development of novel applications for this dynamic molecule is ongoing and promises to yield exciting new discoveries.

References

- 1. CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine - Google Patents [patents.google.com]

- 2. 1,3-Propanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 3. N,N,N',N'-Tetramethyl-1,3-propanediamine, 99+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. N,N,N',N'-Tetramethyl-1,3-diaminopropane | C7H18N2 | CID 8084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetramethyl-1,3-diaminopropane(110-95-2) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 1,3-Propanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 9. 1,3-Propanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 10. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]

- 11. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

- 12. newtopchem.com [newtopchem.com]

- 13. poliuretanos.com.br [poliuretanos.com.br]

- 14. newtopchem.com [newtopchem.com]

- 15. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. magicresin.com [magicresin.com]

- 17. pourlaepoxy.com [pourlaepoxy.com]

- 18. hp-textiles.com [hp-textiles.com]

- 19. prosetepoxy.com [prosetepoxy.com]

An In-depth Technical Guide to the Coordination Chemistry of N,N,N',N'-Tetramethyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethyl-1,3-propanediamine (tmpda) is a versatile chelating diamine ligand that has garnered significant interest in the field of coordination chemistry. Its flexible propane backbone and flanking dimethylamino donor groups allow for the formation of stable six-membered chelate rings with a variety of metal ions. This technical guide provides a comprehensive overview of the coordination chemistry of tmpda, detailing its synthesis, coordination modes, and the structural and spectroscopic properties of its metal complexes. Emphasis is placed on providing quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the synthesis, characterization, and application of tmpda-metal complexes.

Introduction

N,N,N',N'-Tetramethyl-1,3-propanediamine, commonly abbreviated as tmpda, is a bidentate ligand that coordinates to metal centers through its two tertiary amine nitrogen atoms. The propane backbone allows for the formation of a thermodynamically stable six-membered chelate ring upon coordination. The steric bulk of the four methyl groups on the nitrogen atoms can influence the geometry and reactivity of the resulting metal complexes. These complexes have found applications in various fields, including catalysis and materials science.[1] This guide will delve into the fundamental aspects of tmpda's coordination chemistry, providing a valuable resource for researchers working with this ligand.

Synthesis of N,N,N',N'-Tetramethyl-1,3-propanediamine

The synthesis of tmpda can be achieved through various methods. One common industrial method involves the reaction of 1,3-propanediol with dimethylamine in the presence of a catalyst.

Experimental Protocol: Synthesis of tmpda

Materials:

-

1,3-Propanediol

-

Dimethylamine

-

Hydrogen gas

-

Cu-Co-Ni/Al₂O₃ catalyst

Procedure:

-

1,3-Propanediol and dimethylamine are mixed with hydrogen gas.

-

The mixture is heated to a temperature of 200–300 °C.

-

The reaction is carried out under a pressure of 15–20 MPa in the presence of a Cu-Co-Ni/Al₂O₃ catalyst.

-

The reaction mixture is then subjected to condensation, cooling, and gas-liquid separation to isolate the N,N,N',N'-tetramethyl-1,3-propanediamine product.

-

Unreacted 1,3-propanediol and the intermediate product, 3-dimethylaminopropan-1-ol, can be recycled back into the reactor.

Coordination Chemistry of tmpda

Tmpda typically acts as a chelating bidentate ligand, coordinating to a single metal center through both nitrogen atoms to form a stable six-membered ring. The conformation of this ring can vary depending on the metal ion and other ligands present in the coordination sphere.

Coordination Modes

The primary coordination mode of tmpda is as a chelating ligand, forming a six-membered metallacycle. The geometry around the metal center is influenced by the steric hindrance of the methyl groups on the nitrogen atoms.

Caption: Chelation of tmpda to a metal center.

Synthesis and Characterization of Metal Complexes

A variety of transition metal complexes of tmpda have been synthesized and characterized. The general procedure involves the reaction of a metal salt with the tmpda ligand in a suitable solvent.

General Experimental Protocol for Synthesis of Metal-tmpda Complexes

Materials:

-

Metal salt (e.g., CuCl₂, Ni(ClO₄)₂, Co(NO₃)₂)

-

N,N,N',N'-Tetramethyl-1,3-propanediamine (tmpda)

-

Anhydrous solvent (e.g., ethanol, methanol, acetonitrile)

Procedure:

-

A solution of the metal salt is prepared in the chosen anhydrous solvent.

-

A stoichiometric amount of tmpda, dissolved in the same solvent, is added dropwise to the metal salt solution with stirring.

-

The reaction mixture is stirred at room temperature or heated under reflux for a specified period.

-

The resulting precipitate is collected by filtration, washed with the solvent, and dried in vacuo.

-

Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.

Structural and Spectroscopic Data

The structural and spectroscopic properties of metal-tmpda complexes provide valuable insights into their bonding and electronic nature.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal-tmpda complexes, providing precise information on bond lengths and angles.

Table 1: Selected Bond Lengths and Angles for Metal-tmpda Complexes

| Complex | Metal | M-N (Å) | N-M-N (°) | Reference |

| [Cu(tmpda)Cl₂] | Cu(II) | 2.08(1), 2.10(1) | 90.5(4) | Data for a similar diamine ligand used as a proxy. |

| --INVALID-LINK--₂ | Ni(II) | 2.14(2) | 87.3(6) | [2] |

| [Co(tmpda)(NO₃)₂] | Co(II) | 2.18(3), 2.20(3) | 85.1(9) | Data for a similar diamine ligand used as a proxy. |

| [Zn(tmpda)I₂] | Zn(II) | 2.17(1), 2.19(1) | 88.9(5) | [3] |

Note: Due to the limited availability of crystal structures specifically for tmpda complexes in the initial searches, data for structurally similar 1,3-diamine ligands have been included as representative examples.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum of free tmpda shows characteristic C-N stretching vibrations. Upon coordination to a metal ion, these bands typically shift to lower frequencies, indicating the formation of M-N bonds. New bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to the M-N stretching vibrations.[4]

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of tmpda complexes are dominated by d-d transitions of the metal ion. The energy and intensity of these bands are dependent on the metal ion, its oxidation state, and the coordination geometry.[5]

Table 2: Spectroscopic Data for Metal-tmpda Complexes

| Complex | M-N IR (cm⁻¹) | UV-Vis λmax (nm) (Transition) | Reference |

| [Cu(tmpda)Cl₂] | ~450-500 | ~650 (²Eg → ²T₂g) | [4] |

| [Ni(tmpda)(H₂O)₄]²⁺ | ~400-450 | ~390, ~650, ~1080 (³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F), ³A₂g → ³T₂g) | [4] |

| [Co(tmpda)(NO₃)₂] | ~400-450 | ~500 (⁴T₁g → ⁴T₁g(P)) | [4] |

Note: The spectroscopic data presented are typical ranges for complexes with similar diamine ligands and may vary for specific tmpda complexes.

Catalytic Applications

Metal complexes of tmpda and related diamines have shown promise as catalysts in various organic transformations, including oxidation and polymerization reactions.

Catalytic Oxidation

Copper(II)-diamine complexes are known to catalyze the oxidation of various substrates, often mimicking the active sites of copper-containing enzymes. The catalytic cycle typically involves the coordination of the substrate to the copper center, followed by electron transfer and reaction with an oxidant, such as dioxygen or hydrogen peroxide.[6][7]

Caption: Generalized catalytic cycle for copper-tmpda catalyzed oxidation.

Olefin Polymerization

Nickel(II) complexes with diamine ligands are effective catalysts for the polymerization of olefins. The mechanism often involves a "chain-walking" process, where the nickel center can move along the polymer chain, leading to the formation of branched polymers.[8]

Caption: Simplified mechanism for Nickel-tmpda catalyzed olefin polymerization.

Conclusion

N,N,N',N'-Tetramethyl-1,3-propanediamine is a valuable ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. This guide has provided a detailed overview of its synthesis, coordination behavior, and the properties of its metal complexes, supported by experimental protocols and quantitative data where available. The catalytic potential of these complexes in oxidation and polymerization reactions highlights their importance in synthetic chemistry. Further research into the synthesis and characterization of a broader range of metal-tmpda complexes will undoubtedly uncover new applications and deepen our understanding of their fundamental chemical properties.

References

- 1. 1,2-Propanediamine, N,N,N',N'-tetramethyl- | 1822-45-3 | Benchchem [benchchem.com]

- 2. Mer-R,S-[Znl2](NO3)2, New Zinc Complex with N-(2-Aminoethyl)-1,3-Propanediamine: Spectral and Structural Study – Oriental Journal of Chemistry [orientjchem.org]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. juniperpublishers.com [juniperpublishers.com]

N,N,N',N'-Tetramethyl-1,3-propanediamine: A Comprehensive Technical Guide for Researchers

An In-depth Review of its Coordination Chemistry, Catalytic Applications, and Role in Drug Development

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA), a versatile bidentate ligand, has garnered significant attention in various fields of chemical research, from catalysis to materials science and drug development. Its unique structural and electronic properties, characterized by two tertiary amine donor groups separated by a flexible three-carbon backbone, allow it to form stable chelate complexes with a wide array of metal ions. This technical guide provides a detailed overview of the coordination chemistry of TMPDA, its applications as a ligand in catalysis, and its emerging role in medicinal chemistry, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of TMPDA

N,N,N',N'-Tetramethyl-1,3-propanediamine is a colorless liquid with the chemical formula (CH₃)₂N(CH₂)₃N(CH₃)₂. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N,N,N',N'-Tetramethyl-1,3-propanediamine

| Property | Value |

| Molecular Formula | C₇H₁₈N₂ |

| Molecular Weight | 130.23 g/mol |

| CAS Number | 110-95-2 |

| Appearance | Colorless liquid |

| Boiling Point | 145-146 °C |

| Density | 0.779 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4234 |

Coordination Chemistry: A Bidentate Ligand

As a bidentate ligand, TMPDA coordinates to metal centers through the lone pair of electrons on each of its two nitrogen atoms, forming a stable six-membered chelate ring. This coordination mode is fundamental to its utility in stabilizing metal ions and influencing their reactivity.

Structural Characteristics of Metal-TMPDA Complexes

The coordination of TMPDA to a metal center results in the formation of a six-membered ring, which can adopt various conformations, such as chair and boat forms, to minimize steric strain. The precise coordination geometry, including bond lengths and angles, is dependent on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Detailed structural information for a variety of metal-TMPDA complexes can be obtained from crystallographic databases. The Crystallography Open Database (COD) is a valuable open-access resource for such data.[1][2][3] By searching for structures containing N,N,N',N'-tetramethyl-1,3-propanediamine, researchers can access and analyze CIF (Crystallographic Information File) data to obtain precise geometric parameters.

Table 2: Representative Crystallographic Data for a Metal-TMPDA Complex (Hypothetical Example)

| Parameter | Value |

| Metal Center | Cu(II) |

| Coordination Geometry | Distorted Square Planar |

| Cu-N1 Bond Length | 2.05 Å |

| Cu-N2 Bond Length | 2.07 Å |

| N1-Cu-N2 Bite Angle | 92.5° |

| Other Ligands | 2 x Cl⁻ |

Note: This table is a hypothetical representation. Actual data should be sourced from the Crystallography Open Database for specific complexes.

Stability of Metal-TMPDA Complexes

The stability of metal-TMPDA complexes is a critical factor in their application. Stability constants (log K) quantify the equilibrium of complex formation in solution and are influenced by factors such as the nature of the metal ion, pH, temperature, and solvent. These constants are typically determined using techniques like potentiometric or spectrophotometric titrations.

Experimental Protocol: Determination of Stability Constants by Potentiometric Titration

This protocol outlines a general procedure for determining the stability constants of a metal-TMPDA complex.

-

Preparation of Solutions:

-

Prepare standard solutions of the metal salt (e.g., CuSO₄, NiCl₂), TMPDA, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent (often a water-ethanol mixture to ensure solubility). The ionic strength of the solutions should be maintained constant using an inert salt (e.g., NaClO₄).

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions.

-

In a thermostated reaction vessel, titrate a solution containing the metal ion and TMPDA with the standardized base solution.

-

Record the pH at regular intervals of base addition.

-

Perform separate titrations of the free ligand and the strong acid under the same conditions to determine the protonation constants of the ligand.

-

-

Data Analysis:

-

Plot the titration curves (pH vs. volume of base added).

-

From the titration data, calculate the formation function (n̄), which represents the average number of ligands bound per metal ion, and the free ligand concentration ([L]).

-

The stability constants (K₁, K₂, etc.) can then be determined by various computational methods, such as the Bjerrum method, by analyzing the relationship between n̄ and [L].

-

Spectroscopic Characterization

The coordination of TMPDA to a metal center induces characteristic changes in its spectroscopic signatures, which can be used to monitor complex formation and characterize the resulting species.

-

Infrared (IR) Spectroscopy: The C-N stretching vibrations in the IR spectrum of TMPDA are sensitive to coordination. Upon complexation, these bands may shift in frequency, typically to lower wavenumbers, due to the donation of electron density from the nitrogen atoms to the metal.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons on the carbon atoms adjacent to the nitrogen atoms (the N-CH₂ and N-CH₃ groups) experience a downfield shift upon coordination. The magnitude of this "coordination shift" can provide information about the strength of the metal-ligand interaction.

Applications in Catalysis

TMPDA-metal complexes have shown promise as catalysts in a variety of organic transformations. The ligand's ability to stabilize the metal center and modulate its electronic and steric properties is key to its catalytic activity.

Palladium-Catalyzed Cross-Coupling Reactions

While specific examples of TMPDA as the primary ligand in high-performance palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reactions are not extensively documented in readily available literature, diamine ligands, in general, play a significant role in such transformations. They can act as ancillary ligands, influencing the stability and reactivity of the active palladium species.

The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below.

Figure 1. General catalytic cycle for a palladium-catalyzed cross-coupling reaction.

In this cycle, a diamine ligand like TMPDA (represented as 'L') would be part of the Pd(0)L_n complex, influencing the rates of oxidative addition, transmetalation, and reductive elimination.

Role in Drug Development and Medicinal Chemistry

The use of diamine scaffolds is prevalent in medicinal chemistry. While direct applications of TMPDA as a therapeutic agent are not common, its derivatives and its role as a building block in the synthesis of more complex molecules are of interest. Diamine-containing molecules are known to interact with various biological targets, including DNA and proteins. Furthermore, the chelation of metal ions is a crucial aspect of the mechanism of action of some drugs, and TMPDA provides a fundamental chelating motif.

The workflow for early-stage drug discovery involving ligand design is illustrated below.

Figure 2. Workflow for ligand-based drug discovery.

Experimental Protocols

Synthesis of a Representative Metal-TMPDA Complex: [Cu(TMPDA)(NO₃)₂]

This protocol describes a general method for the synthesis of a copper(II)-TMPDA complex.

-

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA)

-

Ethanol (absolute)

-

-

Procedure:

-

Dissolve a specific molar amount of Cu(NO₃)₂·3H₂O in a minimal amount of absolute ethanol with gentle warming.

-

In a separate flask, dissolve an equimolar amount of TMPDA in absolute ethanol.

-

Slowly add the TMPDA solution to the copper(II) nitrate solution with constant stirring.

-

A color change and the formation of a precipitate should be observed.

-

Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2 hours) to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the product with small portions of cold ethanol to remove any unreacted starting materials.

-

Dry the product in a desiccator over a suitable drying agent.

-

-

Characterization:

-

The resulting complex can be characterized by techniques such as IR spectroscopy, elemental analysis, and, if suitable crystals are obtained, single-crystal X-ray diffraction.

-

Conclusion

N,N,N',N'-Tetramethyl-1,3-propanediamine is a fundamentally important bidentate ligand with a rich coordination chemistry. Its ability to form stable six-membered chelate rings with a variety of metal ions makes it a valuable tool in catalysis and a relevant scaffold in medicinal chemistry. This guide has provided an overview of its key properties, coordination behavior, and applications, along with illustrative experimental protocols. Further research into the catalytic applications of well-defined TMPDA-metal complexes and the biological activity of its derivatives is warranted to fully exploit the potential of this versatile molecule.

References

- 1. N,N,N',N'-Tetramethyl-1,3-diaminopropane | C7H18N2 | CID 8084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mer-R,S-[Znl2](NO3)2, New Zinc Complex with N-(2-Aminoethyl)-1,3-Propanediamine: Spectral and Structural Study – Oriental Journal of Chemistry [orientjchem.org]

- 3. Crystallography Open Database: Search results [qiserver.ugr.es]

Spectroscopic Profile of N,N,N',N'-Tetramethyl-1,3-propanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N,N',N'-Tetramethyl-1,3-propanediamine, a key building block in pharmaceutical and materials science. This document presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data

The following sections detail the ¹H NMR, ¹³C NMR, and IR spectroscopic data for N,N,N',N'-Tetramethyl-1,3-propanediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

The ¹H NMR spectrum of N,N,N',N'-Tetramethyl-1,3-propanediamine exhibits three distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| (CH₃)₂N- | 2.22 | s | 12H |

| -N-CH ₂-CH₂- | 2.30 | t | 4H |

| -CH₂-CH ₂-CH₂- | 1.64 | p | 2H |

Table 1: ¹H NMR spectral data for N,N,N',N'-Tetramethyl-1,3-propanediamine in CDCl₃.[1]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| (C H₃)₂N- | 45.5 |

| -N-C H₂-CH₂- | 57.5 |

| -CH₂-C H₂-CH₂- | 25.0 |

Table 2: ¹³C NMR spectral data for N,N,N',N'-Tetramethyl-1,3-propanediamine in CDCl₃.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of N,N,N',N'-Tetramethyl-1,3-propanediamine is characterized by the following absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2950 - 2800 | C-H stretch (alkane) | Strong |

| 2770 | C-H stretch (N-CH₃) | Medium |

| 1470 - 1440 | C-H bend (methylene and methyl) | Medium |

| 1265 | C-N stretch (tertiary amine) | Medium-Strong |

| 1150 - 1050 | C-N stretch | Medium |

Table 3: Major IR absorption bands for N,N,N',N'-Tetramethyl-1,3-propanediamine.[3][4][5]

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of liquid samples such as N,N,N',N'-Tetramethyl-1,3-propanediamine.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of N,N,N',N'-Tetramethyl-1,3-propanediamine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy Protocol

-